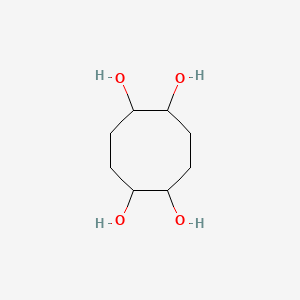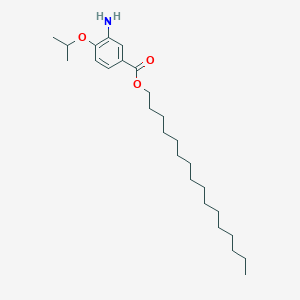![molecular formula C36H66BaO8 B12664721 Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] CAS No. 93840-72-3](/img/structure/B12664721.png)
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]: is a chemical compound with the molecular formula C36H66BaO8 and a molecular weight of 764.2 g/mol . It is a barium salt of an epoxide derivative, characterized by the presence of two 3-(2-hydroxyoctyl)oxiran-2-octanoate ligands. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] typically involves the reaction of barium hydroxide with 3-(2-hydroxyoctyl)oxiran-2-octanoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation .
Analyse Chemischer Reaktionen
Types of Reactions
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] involves its interaction with molecular targets through its hydroxyl and epoxide functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium bis[3-(2-hydroxyethyl)oxiran-2-octanoate]
- Barium bis[3-(2-hydroxypropyl)oxiran-2-octanoate]
- Barium bis[3-(2-hydroxybutyl)oxiran-2-octanoate]
Uniqueness
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
93840-72-3 |
|---|---|
Molekularformel |
C36H66BaO8 |
Molekulargewicht |
764.2 g/mol |
IUPAC-Name |
barium(2+);8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/2C18H34O4.Ba/c2*1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21;/h2*15-17,19H,2-14H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
UUPSFWYXWWOILT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















